REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[c:6](-[c:11]2[nH:12][c:13](=[O:24])[c:14]3[c:15]([n:16]2)[c:17]([CH2:21][CH2:22][CH3:23])[n:18][n:19]3[CH3:20])[cH:7][cH:8][cH:9][cH:10]1.[CH2:32]1[CH2:33][CH2:34][NH:35][CH2:36][CH2:37]1.[CH3:38][CH2:39][OH:40].[OH:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[OH:4][c:5]1[c:6](-[c:11]2[nH:12][c:13](=[O:24])[c:14]3[c:15]([n:16]2)[c:17]([CH2:21][CH2:22][CH3:23])[n:18][n:19]3[CH3:20])[cH:7][cH:8][cH:9][cH:10]1
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Name
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C=CCOc1ccccc1-c1nc2c(CCC)nn(C)c2c(=O)[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1ccccc1-c1nc2c(CCC)nn(C)c2c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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CCCc1nn(C)c2c(=O)[nH]c(-c3ccccc3O)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |